2-Bromo-N,N-dimethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQECKGYCBAFGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cross Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide. It is anticipated that this compound would react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-vinyl-N,N-dimethylpyrimidin-4-amines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.org This reaction could be employed to replace the bromine atom of this compound with a variety of primary or secondary amines, leading to the synthesis of diversely substituted 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net
Stille Coupling
In a Stille coupling, an organotin compound is coupled with an organic halide. wikipedia.orgharvard.edu this compound could potentially undergo Stille coupling with various organostannanes to form new C-C bonds at the 2-position of the pyrimidine (B1678525) ring. nih.govnih.gov
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method could be applied to this compound to introduce alkynyl substituents at the 2-position. researchgate.netscirp.orgresearchgate.net
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgthieme-connect.de It is plausible that this compound could participate in Heck coupling reactions with various alkenes to introduce vinyl groups at the 2-position.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to form a carbon-carbon bond with an organic halide. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net This reaction could serve as another effective method for the functionalization of this compound at the C2 position.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction could be used to couple this compound with amines, alcohols, or thiols.
Nucleophilic Aromatic Substitution Snar Reactions
Reaction with N-Nucleophiles
The bromine atom can be displaced by various nitrogen-based nucleophiles, such as primary and secondary amines, to yield 2-amino-substituted pyrimidine derivatives. The reaction with dimethylamine, for instance, would lead to a symmetrically substituted product. researchgate.netnih.gov
Reaction with O-Nucleophiles
Similarly, oxygen-based nucleophiles like alkoxides or phenoxides can react with this compound to replace the bromine atom and form 2-alkoxy- or 2-aryloxy-N,N-dimethylpyrimidin-4-amines.
Elucidation of Reactivity Patterns and Mechanistic Pathways
The mechanism of SNAr reactions on pyrimidine systems is a subject of detailed study.
The SNAr reaction on activated aromatic systems typically proceeds through a two-step addition-elimination mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov In the case of this compound, the attack of a nucleophile at the C2 position would lead to the formation of such a complex, where the negative charge is delocalized over the pyrimidine ring and the nitro group, if present. The stability of this intermediate is a key factor in determining the reaction rate. nih.gov While traditionally viewed as intermediates, some recent studies suggest that in certain SNAr reactions, the Meisenheimer complex may represent a transition state in a concerted mechanism. researchgate.netchemrxiv.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides valuable insights into the mechanistic pathways of SNAr reactions involving pyrimidines. nih.govjchemrev.comresearchgate.netrsc.orgresearchgate.net These studies can help in understanding the relative energies of intermediates and transition states, the influence of substituents on reactivity, and the potential for different reaction pathways (stepwise vs. concerted). For instance, computational models can predict the activation energies for the formation and breakdown of the Meisenheimer complex, thereby rationalizing the observed reaction outcomes. chemrxiv.org
Utility of 2 Bromo N,n Dimethylpyrimidin 4 Amine As a Versatile Synthetic Intermediate
Building Block for Complex Polycyclic and Fused Pyrimidine (B1678525) Systems
The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the electronegative bromine atom, makes the C2-position susceptible to nucleophilic substitution. This reactivity is fundamental to its role as a building block. Furthermore, the bromine atom provides a site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in constructing complex polycyclic systems that often possess significant biological activities.
Annulation reactions, which involve the formation of a new ring fused to the original structure, are a primary application of 2-halopyrimidine intermediates. chim.itbohrium.com 2-Bromo-N,N-dimethylpyrimidin-4-amine is a suitable precursor for creating important fused bicyclic systems like pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines.
Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known purine (B94841) isostere and is central to many compounds with therapeutic potential, including kinase inhibitors. rsc.orgresearchgate.net The synthesis of a pyrazolo[3,4-d]pyrimidine core from this compound can be achieved through a condensation reaction with hydrazine (B178648) or its derivatives. The process typically involves an initial nucleophilic aromatic substitution (SNAr) where the hydrazine displaces the bromide, followed by an intramolecular cyclization to form the fused pyrazole (B372694) ring. This method is a common strategy for accessing this privileged scaffold. asianpubs.org
Thiazolo[3,2-a]pyrimidines: This class of fused heterocycles is known for a broad spectrum of pharmacological effects. ijnc.irnih.gov The construction of the thiazolo[3,2-a]pyrimidine system from a 2-bromopyrimidine (B22483) precursor generally follows a multi-step pathway. A common route involves first converting the 2-bromo group to a 2-thiopyrimidine (pyrimidine-2-thione) via reaction with a sulfur nucleophile. This intermediate can then undergo a classical Hantzsch-type condensation and subsequent cyclization with an α-halocarbonyl compound, such as ethyl bromoacetate, to yield the final fused-ring system. ijnc.irnih.gov
| Target Fused System | Key Reagent(s) | General Reaction Type | Resulting Scaffold |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Hydrazine (H₂NNH₂) or substituted hydrazines | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization | N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
| Thiazolo[3,2-a]pyrimidines | 1. Sulfur nucleophile (e.g., NaSH, thiourea) 2. α-Halocarbonyl (e.g., Ethyl bromoacetate) | 1. Thionation 2. Condensation/Intramolecular Cyclization | Derivatives of thiazolo[3,2-a]pyrimidinone |
Precursor for the Synthesis of Compounds with Designed Biological Activities
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.org The utility of this compound as a precursor lies in its suitability for modern synthetic methodologies used in drug discovery, such as combinatorial chemistry and fragment-based drug design.
Rational drug design involves the systematic modification of a lead compound to optimize its interaction with a biological target. The 2-bromo substituent is an ideal functional group for this purpose, as it can be readily replaced with a wide variety of other chemical moieties using robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the creation of large libraries of analogues where the substituent at the 2-position is varied to probe the binding pocket of a target protein, such as an enzyme or receptor. nih.gov For instance, introducing different aryl or heteroaryl groups via a Suzuki coupling can explore lipophilic pockets, while Buchwald-Hartwig amination can introduce hydrogen-bond donors and acceptors. acs.org
| Reaction Type | Coupling Partner | Introduced Moiety at C2-Position | Potential Pharmacological Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Substituted Phenyl, Pyridyl, etc. | Kinase Inhibition, GPCR Modulation |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl or Arylalkynyl group | Probing linear binding channels, covalent inhibitors |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Substituted Amino group | Modifying solubility, H-bonding interactions |
| Stille Coupling | Organostannane | Alkyl, Vinyl, or Aryl group | Creating diverse carbon skeletons |
Structure-activity relationship (SAR) studies are crucial for optimizing a drug candidate's potency and selectivity while minimizing toxicity. researchgate.net By starting from this compound, medicinal chemists can systematically investigate how changes at the 2-position influence biological activity. For example, studies on other pyrimidine series have shown that the nature of the substituent at this position can dramatically affect inhibitory activity against enzymes like protein kinases. nih.gov A typical SAR exploration might involve synthesizing a series of derivatives where the size, electronics, and hydrogen-bonding capacity of the C2-substituent are varied. The resulting data, often expressed as IC₅₀ or EC₅₀ values, allow researchers to build a model of the optimal structural requirements for activity. acs.org
| Compound ID | Substituent at C2-Position | Rationale | Hypothetical Biological Activity (IC₅₀) |
|---|---|---|---|
| Parent | -Br | Starting material | Inactive |
| Derivative 1 | -Phenyl | Introduce lipophilic bulk | 10 µM |
| Derivative 2 | -4-Hydroxyphenyl | Add H-bond donor | 1 µM |
| Derivative 3 | -4-Methoxyphenyl | Block H-bond, maintain electronics | 5 µM |
| Derivative 4 | -Anilino | Introduce H-bond donor/acceptor | 500 nM |
Application in the Development of Advanced Materials and Agrochemicals
While the primary focus for many pyrimidine derivatives is in pharmacology, their unique electronic properties also make them attractive for applications in materials science and agrochemistry. The pyridine (B92270) analogue of the title compound, 2-bromo-N,N-dimethylpyridin-4-amine, has been noted as a raw material for creating insecticides and for the preparation of organic optoelectronic materials. pipzine-chem.com By analogy, this compound possesses similar potential.
The reactive C-Br bond allows for the incorporation of the dimethylaminopyrimidine moiety into larger macromolecular structures. Through cross-coupling polymerization techniques, such as Suzuki or Stille polycondensation, it can be integrated as a monomer into conjugated polymer backbones. The electron-deficient pyrimidine ring, combined with the electron-donating dimethylamino group, creates a "push-pull" electronic system. This feature is highly desirable in the design of functional dyes and organic electronic materials, as it can be used to tune the material's absorption and emission spectra (color) and its semiconductor properties (e.g., for use in Organic Light Emitting Diodes - OLEDs). pipzine-chem.com While specific, large-scale applications of this compound in this domain are not extensively documented, its chemical structure makes it a promising candidate for research in advanced materials. Similarly, in agrochemical research, the pyrimidine scaffold is a known toxophore, and the ability to easily derivatize it via the bromo-substituent makes it a useful platform for synthesizing and screening new potential pesticides. pipzine-chem.comnih.gov
Intermediate in the Creation of Crop Protection Agents
The chemical scaffold of pyrimidine is a foundational element in the development of a wide array of biologically active molecules, including a significant number of commercial and investigational crop protection agents. The inherent chemical properties of the pyrimidine ring system, coupled with the strategic placement of various functional groups, allow for the fine-tuning of a compound's efficacy against specific agricultural pests and pathogens. In this context, this compound emerges as a highly valuable and versatile synthetic intermediate for the creation of novel fungicides, herbicides, and insecticides.
The utility of this compound is rooted in the reactivity of its constituent parts. The pyrimidine core itself is a well-established pharmacophore in agrochemicals, known to interact with various biological targets in fungi, plants, and insects. nih.govfrontiersin.orggrowingscience.com The dimethylamino group at the 4-position and, more critically, the bromine atom at the 2-position, provide reactive sites for further chemical modification. The bromine atom, in particular, serves as a key functional handle for introducing a diverse range of substituents through various cross-coupling reactions. This allows for the systematic exploration of chemical space around the pyrimidine core to optimize biological activity and selectivity.
While specific, publicly documented syntheses of commercial crop protection agents starting directly from this compound are not extensively detailed in readily available literature, the synthetic strategies employed for analogous pyrimidine derivatives provide a clear blueprint for its application. Research into pyrimidine-based agrochemicals has shown that the introduction of different moieties at the 2-position of the pyrimidine ring can lead to potent fungicidal and insecticidal activities. frontiersin.orgnih.gov
For instance, the development of novel fungicides often involves the synthesis of pyrimidine derivatives containing amide or sulfonamide functionalities. frontiersin.org These are typically introduced by reacting a bromo-pyrimidine with an appropriate amine or sulfonamide-containing fragment. The resulting compounds have demonstrated significant efficacy against a variety of plant pathogenic fungi.
Similarly, in the field of insecticide development, pyrimidine derivatives have been shown to be effective against various pests. nih.gov The synthesis of these compounds often involves the coupling of the pyrimidine core with other heterocyclic or aromatic systems to create complex molecules with enhanced biological activity.
The following table outlines the potential synthetic transformations of this compound and the classes of crop protection agents that could be derived, based on established pyrimidine chemistry.
| Reaction Type | Reactant | Potential Product Class | Target Application |
| Suzuki Coupling | Arylboronic acids | Aryl-substituted pyrimidines | Fungicides, Herbicides |
| Buchwald-Hartwig Amination | Anilines, Heterocyclic amines | N-Aryl/N-heteroaryl pyrimidinamines | Fungicides, Insecticides |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-pyrimidines | Herbicides, Insecticides |
| Nucleophilic Aromatic Substitution | Phenols, Thiols | O/S-Aryl pyrimidines | Fungicides, Herbicides |
Detailed research findings on closely related pyrimidine structures underscore the potential of derivatives from this compound. A study on pyrimidine derivatives incorporating an amide moiety revealed significant antifungal activity against several plant pathogens. For example, certain synthesized benzamide (B126) derivatives of a trifluoromethyl-pyrimidine showed high inhibition rates against Phomopsis sp. frontiersin.org This suggests that coupling this compound with various substituted benzamides could yield a new class of potent fungicides.
Another area of promise is in the development of insecticides. Research has demonstrated that pyrimidine derivatives can be effective against mosquito vectors like Aedes aegypti. nih.gov The synthesis of these compounds often involves the creation of urea (B33335) or thiourea (B124793) derivatives from an aminopyrimidine precursor. By leveraging the reactivity of the bromine atom on this compound to first introduce a different amine-containing side chain, and then forming a urea, novel insecticides could be developed.
The table below presents hypothetical, yet scientifically plausible, crop protection agents that could be synthesized from this compound, along with their potential target pests, based on the activity of analogous compounds.
| Hypothetical Compound Name | Starting Material | Key Synthetic Step | Potential Target |
| N-(4-(dimethylamino)pyrimidin-2-yl)benzamide | This compound | Buchwald-Hartwig Amination with Benzamide | Botrytis cinerea (Gray Mold) |
| N,N-dimethyl-2-(4-phenoxyphenyl)pyrimidin-4-amine | This compound | Suzuki Coupling with 4-phenoxyphenylboronic acid | Erysiphe graminis (Powdery Mildew) |
| 1-(4-(dimethylamino)pyrimidin-2-yl)-3-phenylurea | This compound | Buchwald-Hartwig Amination with Aniline, followed by reaction with an isocyanate | Aedes aegypti (Yellow Fever Mosquito) |
Computational and Theoretical Investigations of 2 Bromo N,n Dimethylpyrimidin 4 Amine and Its Derivatives
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-Bromo-N,N-dimethylpyrimidin-4-amine, and a biological target.
Binding Affinity Predictions with Biological Targets (e.g., Kinases, Albumins)
Molecular docking studies are frequently employed to predict the binding affinities of pyrimidine (B1678525) derivatives with various biological targets, most notably protein kinases, which are crucial in cancer therapy. thieme-connect.combenthamdirect.comnih.govnih.gov For instance, derivatives of pyrimidine have been investigated as inhibitors for several kinases, including Anaplastic Lymphoma Kinase (ALK) thieme-connect.com, Epidermal Growth Factor Receptor (EGFR) benthamdirect.com, AXL kinase researchgate.net, and Mer kinase nih.gov. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrimidine core and the amino acid residues in the active site of the kinase. nih.govnih.gov The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating a more stable complex. nih.gov For example, docking studies of certain pyrimidine derivatives against cyclin-dependent kinase-2 have shown binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov
Beyond kinases, the interaction of small molecules with transport proteins like human serum albumin (HSA) is critical for their pharmacokinetic profile. plos.orgmdpi.com High affinity for HSA can prolong the circulatory half-life of a compound. nih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are used to predict the binding affinity of compounds to albumin. plos.org These models can help in designing derivatives with optimized plasma protein binding properties. plos.org
Table 1: Representative Binding Energies of Pyrimidine Derivatives with Kinase Targets
| Derivative Class | Kinase Target | Reported Binding Energy (kcal/mol) |
| 2,4-diaminopyrimidine | PAK4 | -7.593 |
| Pyrimidine | Cyclin-dependent kinase-2 | -7.9 |
Conformational Analysis in Biological Environments
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, a key component of computational chemistry, explores the different spatial arrangements of atoms in a molecule and their corresponding energies. For pyrimidine derivatives, understanding the preferred conformation in a biological environment, such as the binding pocket of a protein, is essential for predicting its interaction and affinity. The flexibility of substituents on the pyrimidine ring can significantly influence how the molecule fits into a binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which govern their reactivity and interactions.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are employed to determine various properties of pyrimidine derivatives, including optimized molecular geometry, vibrational frequencies, and electronic parameters. researchgate.netnih.gov A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For instance, DFT studies on a 2-bromopyridine (B144113) derivative, ethyl 5-amino-2-bromoisonicotinate, calculated a HOMO-LUMO gap of 4.0931 eV, providing insights into its intramolecular charge transfer and stability.
Table 2: Calculated HOMO-LUMO Energies for a Representative Bromopyridine Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Method | Basis Set |
| Ethyl 5-amino-2-bromoisonicotinate | -6.2700 | -2.1769 | 4.0931 | DFT (B3LYP) | 6-311+G(d,p) |
Analysis of Electron Transfer Properties
The electronic properties derived from quantum chemical calculations, such as the HOMO and LUMO energies, are crucial for understanding the electron transfer capabilities of a molecule. The propensity of a molecule to undergo charge transfer is fundamental to its role in many chemical and biological processes. Natural Bond Orbital (NBO) analysis is another computational method used to study intramolecular and intermolecular bonding and interactions among bonds, providing a deeper understanding of charge transfer within a molecule. researchgate.net
Advanced Modeling Techniques for Predicting Chemical Behavior
Advanced modeling techniques, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in modern drug discovery and chemical research. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely applied to pyrimidine derivatives to guide the design of more potent inhibitors of various kinases. thieme-connect.combenthamdirect.comnih.govresearchgate.net These models generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance biological activity. researchgate.net
For example, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors yielded a CoMFA model with a cross-validated correlation coefficient (q²) of 0.700 and a non-cross-validated correlation coefficient (r²) of 0.911, indicating a robust and predictive model. researchgate.net Similarly, a CoMSIA model for the same series of compounds gave a q² of 0.622 and an r² of 0.875. researchgate.net Such models are invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. Other QSAR studies on pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have also demonstrated high predictive power, with r² values up to 0.998 for models using artificial neural networks. nih.gov
Table 3: Statistical Parameters of 3D-QSAR Models for Pyrimidine Derivatives as Kinase Inhibitors
| Kinase Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| AXL Kinase | CoMFA | 0.700 | 0.911 |
| AXL Kinase | CoMSIA | 0.622 | 0.875 |
| ALK | CoMFA | 0.663 | 0.998 |
| ALK | CoMSIA | 0.730 | 0.988 |
| EGFR | CoMFA | 0.574 | 0.970 |
| EGFR | CoMSIA | 0.575 | 0.968 |
| Mer Kinase | CoMSIA | 0.599 | 0.984 |
This table summarizes the statistical quality of various 3D-QSAR models developed for different classes of pyrimidine derivatives, highlighting the predictive power of these computational techniques.
Hirshfeld Surface Analysis for Intermolecular Interactions
A comprehensive review of available scientific literature reveals a notable absence of specific studies applying Hirshfeld surface analysis to the compound this compound. While this crystallographic technique is a powerful tool for analyzing intermolecular interactions within a crystal lattice, no published research appears to have utilized it to investigate this particular molecule.
For bromo-substituted heterocyclic compounds, Hirshfeld surface analysis typically highlights the significance of interactions involving the bromine atom, such as Br···H, Br···N, and Br···C contacts, alongside more common interactions like H···H, C···H, and N···H. nih.govnih.govnih.gov For instance, in the crystal structure of a related bromo-substituted hydrazide compound, Br···H/H···Br interactions were found to contribute significantly (14.2%) to the crystal packing. nih.gov Similarly, in a study of a bromophenyl-substituted tetrahydropyridine, Br⋯H/H⋯Br interactions accounted for 13.3% of the Hirshfeld surface. nih.gov The lack of a crystal structure for this compound in the public domain precludes such a detailed analysis of its specific intermolecular interaction patterns.
Chemoinformatic Approaches for Virtual Screening
There is a scarcity of published research detailing the use of chemoinformatic approaches for the virtual screening of derivatives of this compound. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov These methods can be broadly classified into ligand-based and structure-based approaches.
Chemoinformatics combines computational techniques with chemical information to aid in the discovery and development of new bioactive compounds. rsc.org This can involve the calculation of molecular descriptors, assessment of drug-likeness properties according to rules like Lipinski's rule of five, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govsigmaaldrich.com
While the pyrimidine scaffold is a common feature in many biologically active compounds and has been the subject of numerous virtual screening studies, specific research focusing on derivatives of this compound is not readily found in the current body of scientific literature. rsc.orgals-journal.com Studies on other pyrimidine derivatives have demonstrated the utility of virtual screening in identifying potential inhibitors for various targets, such as kinases or enzymes involved in disease pathways. sigmaaldrich.comamadischem.com These studies typically involve docking the candidate molecules into the active site of a target protein to predict binding affinity and mode of interaction. However, without a specified biological target for the derivatives of this compound, and a library of its derivatives, a virtual screening campaign cannot be detailed.
Advanced Spectroscopic and Chromatographic Methods for Characterization and Analysis in Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the structural confirmation of 2-Bromo-N,N-dimethylpyrimidin-4-amine.
In the ¹H NMR spectrum, the molecule is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methyl groups of the dimethylamino substituent. The two protons on the pyrimidine ring (at positions 5 and 6) would appear in the aromatic region, typically between 6.0 and 8.5 ppm. Their exact chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating dimethylamino group. These ring protons would likely appear as doublets due to spin-spin coupling with each other. The six protons of the N,N-dimethyl group would be chemically equivalent, giving rise to a single, more intense signal (a singlet) in the upfield region, generally around 3.0-3.3 ppm.
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, four distinct signals are expected for the pyrimidine ring carbons and one signal for the two equivalent methyl carbons. The carbon atom bonded to the bromine (C2) would be significantly affected, as would the carbons bonded to nitrogen atoms (C4 and C6). The signal for the methyl carbons would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy as specific experimental data was not available in the provided search results.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H5 | ¹H | ~6.5 - 7.5 | Doublet (d) |
| H6 | ¹H | ~8.0 - 8.5 | Doublet (d) |
| N(CH₃)₂ | ¹H | ~3.1 - 3.3 | Singlet (s) |
| C2 | ¹³C | ~155 - 165 | Singlet |
| C4 | ¹³C | ~160 - 170 | Singlet |
| C5 | ¹³C | ~105 - 115 | Singlet |
| C6 | ¹³C | ~150 - 160 | Singlet |
| N(CH₃)₂ | ¹³C | ~35 - 45 | Singlet |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the signals of the H5 and H6 protons, confirming their adjacent positions on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link the H5 signal to the C5 carbon signal and the H6 signal to the C6 carbon signal. It would also show a correlation between the N-methyl proton signal and the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over two to three bonds). Key correlations would include the N-methyl protons showing cross-peaks to the C4 and C5 carbons of the pyrimidine ring. The ring protons (H5 and H6) would show correlations to other carbons in the ring, helping to piece together the entire heterocyclic structure and confirm the substitution pattern. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₆H₈BrN₃), the nominal molecular weight is approximately 202 g/mol . heowns.comamadischem.com A key feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a clear indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₆H₈⁷⁹BrN₃) is 200.99016 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups.
The IR spectrum of this compound would display several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring would appear just above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the N-methyl groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.org
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range. libretexts.org
C-N Stretching: The stretching of the C-N bond of the aromatic amine would typically result in a band between 1250 and 1350 cm⁻¹.
C-Br Stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers (500-650 cm⁻¹).
Table 2: Expected IR Absorption Frequencies for this compound This table is based on general principles of IR spectroscopy as specific experimental data was not available in the provided search results.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrimidine Ring C-H | Stretch | 3000 - 3100 | Medium-Weak |
| N-Methyl C-H | Stretch | 2850 - 3000 | Medium |
| Pyrimidine Ring C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-N | Stretch | 1250 - 1350 | Medium |
| C-Br | Stretch | 500 - 650 | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's macroscopic properties.
For pyrimidine derivatives, X-ray crystallography reveals the planarity of the pyrimidine ring and the spatial orientation of its substituents. While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds provides a clear illustration of the data this method yields. For instance, the crystal structure analysis of 5-Bromo-2-chloropyrimidin-4-amine, an analogous brominated aminopyrimidine, was determined by X-ray diffraction. researchgate.net In this study, the analysis revealed that the molecule crystallizes in the monoclinic system. researchgate.net Crucially, the technique detailed the formation of intermolecular N—H···N hydrogen bonds, which link molecules into inversion dimers, forming a two-dimensional network. researchgate.net Such non-covalent interactions are critical in understanding the crystal packing and the resulting physicochemical properties of the solid material.
The data obtained from an X-ray crystallographic analysis is comprehensive, as exemplified by the typical parameters reported for a brominated organic molecule like N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a (Å) | 9.9367 (5) |
| Unit Cell b (Å) | 13.5660 (6) |
| Unit Cell c (Å) | 10.3206 (5) |
| Unit Cell β (°) | 115.543 (3) |
| Volume (ų) | 1255.25 (10) |
| Z (Molecules/Unit Cell) | 4 |
Should single crystals of this compound be grown, this method would provide an unambiguous determination of its solid-state conformation and packing arrangement.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For a compound like this compound, various chromatographic methods are routinely applied.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it ideal for determining the purity of a substance like this compound and for quantifying it in various matrices.
The development of a quantitative HPLC method for a specific compound involves optimizing several key parameters, including the stationary phase (column), mobile phase composition, and detector wavelength. For pyrimidines and related polar compounds, reversed-phase (RP) HPLC is commonly employed. nih.govnih.gov A validated RP-HPLC method for analyzing brominated compounds would typically use a C8 or C18 column. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to ensure effective separation from starting materials, by-products, or degradants. nih.gov
A comprehensive study on the quantitative analysis of purines and pyrimidines utilized an advanced method involving ion-pair reversed-phase ultra-performance liquid chromatography coupled with mass spectrometry (IP-RP-UPLC-MS/MS). nih.gov This approach demonstrates the high-level analytical power that can be applied to this class of compounds, allowing for sensitive and specific quantification. nih.gov Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and specific for the intended analysis.
| Parameter | Typical Condition/Value |
|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate, TFA) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | ~0.25 - 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., 210-270 nm) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of reactions. acs.org By spotting a small amount of the reaction mixture onto a TLC plate, a chemist can quickly ascertain the consumption of starting materials and the formation of the desired product.
For a reaction producing this compound, TLC would be used to compare the reaction mixture against spots of the pure starting materials and, if available, the pure product. The separation occurs on a stationary phase, typically silica (B1680970) gel coated on a plate, with a mobile phase (eluent) carrying the components up the plate at different rates based on their polarity. acs.orgsigmaaldrich.com
A common stationary phase for analyzing pyrimidine derivatives is silica gel 60 F₂₅₄. sigmaaldrich.com The choice of eluent is critical for achieving good separation; a mixture of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol or hexane) is often used, with the ratio adjusted to optimize the retention factors (Rf) of the spots. sigmaaldrich.com Visualization of the separated spots is typically achieved under UV light (254 nm), where UV-active compounds like pyrimidines appear as dark spots. acs.orgsigmaaldrich.com This allows for a real-time assessment of the reaction's completion, indicating the optimal time to stop the reaction and begin workup procedures. chemscene.com
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase (Eluent) | Chloroform:Methanol (e.g., 90:10 v/v) |
| Sample Application | 2 µL spot |
| Development | Normal chamber, migration distance of 5 cm |
| Detection | UV lamp at 254 nm |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The UV-Vis spectrum of a substituted pyrimidine like this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. nih.govlibretexts.org
π→π transitions:* These are typically high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine ring. libretexts.org
n→π transitions:* These are generally lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. libretexts.orglibretexts.org
Research on bromopyrimidines has shown that the bromine atom influences the electronic structure through inductive and resonance effects, altering the energies of the molecular orbitals. nih.gov A detailed study on 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866) using VUV photoabsorption spectroscopy identified several π* ← π transitions as the most intense bands, with weaker transitions involving nitrogen and bromine lone pairs. nih.gov The substitution of a dimethylamino group, a strong auxochrome, at the 4-position would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted bromopyrimidine. fiveable.me The solvent can also influence the spectrum; n→π* transitions often undergo a hypsochromic (blue) shift in polar solvents. libretexts.orgresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-N,N-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and alkylation of pyrimidine precursors. Key steps include:
- Bromination : Introducing bromine at the 2-position of pyrimidine using reagents like POBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) to avoid overhalogenation.
- Dimethylamination : Reacting with dimethylamine in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours. Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions like oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- X-ray crystallography : Resolves atomic positions and confirms bromine substitution at the 2-position. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .
- NMR spectroscopy : ¹H NMR shows distinct peaks for N,N-dimethyl groups (δ ~2.8–3.2 ppm) and pyrimidine protons (δ ~8.2–8.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine (δ ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₉BrN₄: calc. 215.9972) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites. The bromine atom at the 2-position is electrophilic, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
- Transition-state analysis : Predicts activation energy for Buchwald-Hartwig aminations, where steric hindrance from dimethyl groups may slow N-arylation. Solvent effects (e.g., DMSO vs. toluene) are modeled using COSMO-RS .
- Validation : Compare computed Mulliken charges with experimental Hammett constants for substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.5) or ATP concentrations (1 mM vs. 10 µM) alter binding kinetics .
- Cellular context : Off-target effects in HEK293 vs. HeLa cells due to differential expression of efflux pumps (e.g., P-gp). Use isogenic cell lines or CRISPR knockouts to isolate target interactions .
- Data normalization : Apply rigorous controls (e.g., Z’-factor >0.5) to minimize false positives in high-throughput screens .
Q. How does crystallographic disorder affect structural analysis, and what refinement techniques are recommended?
- Disorder modeling : In SHELXL, split atoms into partial occupancy sites (e.g., bromine positional disorder due to lattice defects). Use the PART instruction to refine anisotropic displacement parameters .
- Validation tools : Check R-factor convergence (R₁ < 5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) in Olex2 or WinGX .
- Case study : A 2024 study resolved rotational disorder in the dimethylamino group using Hirshfeld surface analysis, improving the reliability of hydrogen-bonding networks .
Q. What advanced techniques elucidate its mechanism in inhibiting protein kinases?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to recombinant kinases (e.g., EGFR T790M). A 2023 study reported Kd = 12 nM with a slow off-rate (t₁/₂ = 45 min) .
- Cryo-EM : Captures conformational changes in kinase domains upon inhibitor binding. For example, a 2.8 Å structure revealed hydrogen bonding between the pyrimidine ring and catalytic lysine (K71) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = −18.2 kcal/mol) in buffer systems mimicking physiological conditions .
Methodological Considerations
Q. How to design stability studies under varying environmental conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation products via LC-MS; bromine loss (m/z −80) is common under acidic conditions .
- pH-dependent stability : Use phosphate buffers (pH 3–9) to assess hydrolysis. The dimethylamino group is prone to demethylation at pH < 4, forming secondary amines .
Q. What statistical methods are robust for analyzing dose-response data in biological assays?
- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R (drc package). Report EC₅₀ with 95% confidence intervals .
- Bootstrap resampling : Validate small datasets (n < 6) by generating 10,000 synthetic datasets to estimate error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
